

An In-depth Technical Guide to the Physical Properties of 2,3-Hexadiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Hexadiene

Cat. No.: B15497121

[Get Quote](#)

This technical guide provides a comprehensive overview of the key physical properties of **2,3-hexadiene**, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound.

Chemical Identity

2,3-Hexadiene is an organic compound with the chemical formula C₆H₁₀. It belongs to the class of unsaturated hydrocarbons known as dienes, characterized by the presence of two carbon-carbon double bonds.

- IUPAC Name: **2,3-Hexadiene**
- CAS Registry Number: 592-49-4[\[1\]](#)
- Molecular Weight: 82.146 g/mol [\[2\]](#)

Physical Properties

2,3-Hexadiene is a colorless liquid under standard conditions.[\[3\]](#) It is flammable and has an odor similar to that of a solvent.[\[3\]](#) Like many hydrocarbons, it is less dense than and insoluble in water.[\[4\]](#)

The primary physical constants for **2,3-hexadiene** are summarized in the table below. It is important to note that slight variations in reported values can exist in the literature due to

different experimental conditions and purity of the samples.

Physical Property	Value	Reference
Boiling Point	58 °C	[3]
68 °C (at 760 mmHg)	[2]	
Density	0.685 g/cm ³	[2]
~0.69 g/cm ³	[3]	
Melting Point	~ -131 °C	[3]
Refractive Index	1.413	[2]

Experimental Protocols

The determination of the physical properties of a compound like **2,3-hexadiene** requires precise and standardized experimental procedures. Below are detailed methodologies for measuring boiling point and density.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[5] Several methods can be employed for its determination.

Thiele Tube Method: This is a convenient method for determining the boiling point of small quantities of a liquid.

- **Apparatus:** Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.
- **Procedure:**
 - A small amount of **2,3-hexadiene** (a few milliliters) is placed into the small test tube.
 - The capillary tube is placed inside the test tube with its open end downwards.
 - The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

- The assembly is placed in the Thiele tube containing the heating oil.
- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- As the temperature rises, air trapped in the capillary tube will escape.
- When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
- Heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Distillation Method: For larger quantities, a simple distillation setup can be used to determine the boiling point.[\[5\]](#)

- Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
- Procedure:
 - The distilling flask is charged with **2,3-hexadiene** and a few boiling chips to ensure smooth boiling.
 - The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser.
 - The liquid is heated to a boil.
 - The temperature is recorded when the vapor temperature stabilizes, and the condensate is collected in the receiving flask. This stable temperature is the boiling point.

Density is the mass per unit volume of a substance.[\[6\]](#)

Using a Graduated Cylinder and Balance: This is a straightforward method for determining density.[\[6\]](#)

- Apparatus: Graduated cylinder, electronic balance.

- Procedure:
 - The mass of an empty, dry graduated cylinder is measured using an electronic balance.
 - A known volume of **2,3-hexadiene** is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
 - The mass of the graduated cylinder containing the liquid is measured.
 - The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[6]
 - The density is calculated by dividing the mass of the liquid by its volume.
 - The process is repeated multiple times to ensure accuracy and precision.[6]

Using a Pycnometer: A pycnometer provides a more accurate measurement of density.

- Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), electronic balance, and a temperature-controlled water bath.
- Procedure:
 - The mass of the clean, dry, and empty pycnometer is determined.
 - The pycnometer is filled with **2,3-hexadiene**, and the stopper is inserted, allowing excess liquid to exit through the capillary.
 - The pycnometer is placed in a water bath at a constant temperature until it reaches thermal equilibrium.
 - The outside of the pycnometer is carefully dried, and its mass is determined.
 - The procedure is repeated with a reference substance of known density (e.g., distilled water) at the same temperature.
 - The density of **2,3-hexadiene** is calculated using the masses of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference

substance, along with the known density of the reference substance.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination using a Graduated Cylinder and Balance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Hexadiene [webbook.nist.gov]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. Hexadiene | C6H10 | CID 11602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2,3-Hexadiene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15497121#physical-properties-of-2-3-hexadiene-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com